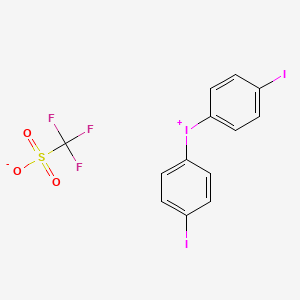
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate is a hypervalent iodine compound widely used in organic synthesis. It is known for its ability to act as an oxidizing agent and participate in various organic reactions. This compound is particularly valued for its stability and reactivity, making it a useful reagent in both academic and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate can be synthesized through the reaction of 4-iodophenyl iodide with trifluoromethanesulfonic acid in the presence of an oxidizing agent. The reaction typically takes place under mild conditions, often at room temperature, and yields a white to off-white crystalline powder .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate undergoes various types of reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of alcohols, aldehydes, and ketones.
Substitution: It participates in electrophilic aromatic substitution reactions, where it can introduce iodine atoms into aromatic rings.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds[][2].
Common Reagents and Conditions
Common reagents used with this compound include bases like sodium hydroxide and solvents such as chloroform and methanol. The reactions often occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound include iodinated aromatic compounds, oxidized organic molecules, and various coupling products depending on the specific reaction conditions and substrates used[3][3].
科学研究应用
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in various reactions.
Biology: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate involves the transfer of iodine atoms or the generation of reactive iodine species. These reactive intermediates can then participate in various organic transformations, leading to the formation of desired products. The compound’s ability to act as an oxidizing agent is attributed to the hypervalent iodine center, which can undergo redox cycling .
相似化合物的比较
Similar Compounds
- Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
- Bis(4-methylphenyl)iodonium Trifluoromethanesulfonate
- Bis(4-tert-butylphenyl)iodonium Trifluoromethanesulfonate
Uniqueness
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate is unique due to its high reactivity and stability, which makes it an excellent reagent for various organic transformations. Its ability to introduce iodine atoms into aromatic rings and participate in oxidation reactions sets it apart from other similar compounds .
属性
分子式 |
C13H8F3I3O3S |
|---|---|
分子量 |
681.98 g/mol |
IUPAC 名称 |
bis(4-iodophenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H8I3.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
InChI 键 |
NCIWKSSBZBTLBB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I.C(F)(F)(F)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


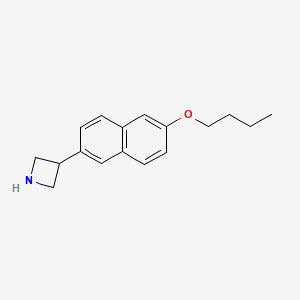

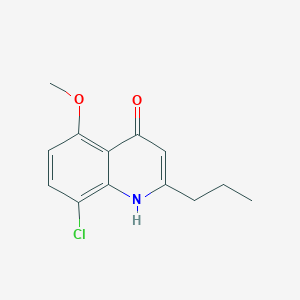
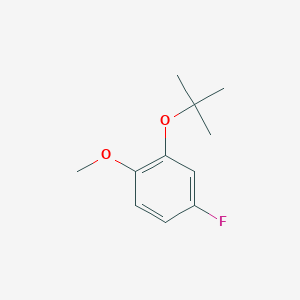


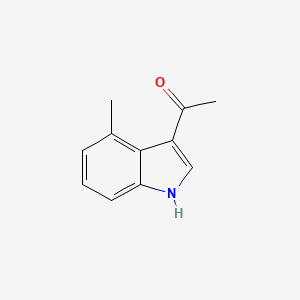
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)


![1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)

